![molecular formula C14H12N2OS B2520442 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one CAS No. 2320466-17-7](/img/structure/B2520442.png)
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
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Overview
Description
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been shown to have potential in cancer immunotherapy and is currently being studied in clinical trials for various types of cancers.
Scientific Research Applications
- CPYQ exhibits promising antimalarial properties. Researchers have explored its potential as a novel antimalarial agent, aiming to combat drug-resistant strains of Plasmodium parasites .
- Studies suggest that CPYQ may inhibit tumor growth. Its mechanism of action involves interfering with cancer cell proliferation and survival pathways. Researchers continue to investigate its potential as an anticancer drug .
- CPYQ has shown anticonvulsant activity in preclinical models. It modulates neuronal excitability and may be useful in managing epilepsy or related disorders .
- CPYQ exhibits fungicidal effects against various fungal pathogens. Researchers have explored its use as an antifungal agent, particularly in treating fungal infections .
- CPYQ displays broad-spectrum antimicrobial activity. It has been investigated for its effectiveness against bacteria, including drug-resistant strains. Further research aims to optimize its antimicrobial properties .
- CPYQ possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for managing inflammatory diseases .
Antimalarial Activity
Antitumor Effects
Anticonvulsant Properties
Fungicidal Activity
Antimicrobial Potential
Anti-Inflammatory Effects
Future Directions
The future directions for the research and development of CPYQ and similar compounds involve their potential use as multi-targeted kinase inhibitors in the therapy of multi-genic diseases, such as cancer . The current work presents an extension of the effort to design and synthesize a series of new quinazolin-4-one derivatives based on their established anti-cancer activities as inhibitors of multiple protein kinases .
Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one are multiple protein kinases . These kinases play a significant role in signal transduction pathways .
Mode of Action
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one interacts with its targets, the protein kinases, and inhibits their function . This inhibition disrupts the normal functioning of the signal transduction pathways .
Biochemical Pathways
The affected pathways due to the action of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one are those regulated by the protein kinases . The disruption of these pathways leads to changes in cell proliferation, differentiation, metastasis, and apoptosis .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one’s action include the inhibition of protein kinases, disruption of signal transduction pathways, and changes in cell functions . These effects can lead to the inhibition of cell proliferation and induction of apoptosis .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCTKDKYANKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one |
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